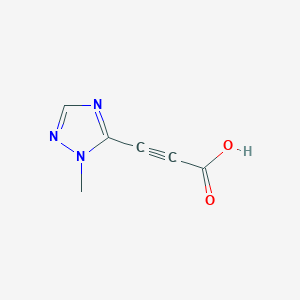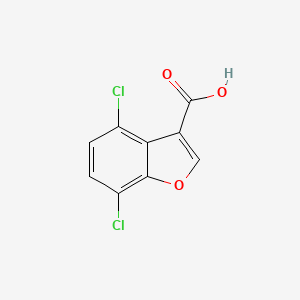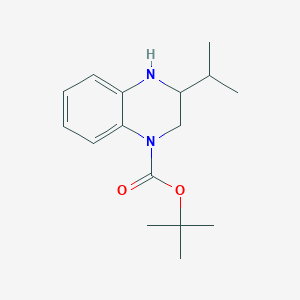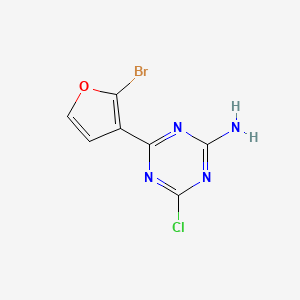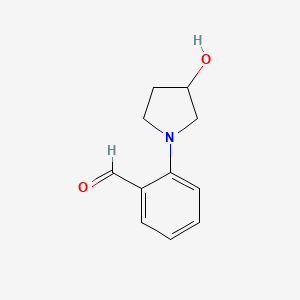
2-(3-Hydroxypyrrolidin-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxypyrrolidin-1-yl)benzaldehyde is an organic compound with the molecular formula C11H13NO2 It consists of a benzaldehyde moiety substituted with a 3-hydroxypyrrolidin-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypyrrolidin-1-yl)benzaldehyde typically involves the reaction of benzaldehyde derivatives with 3-hydroxypyrrolidine. One common method is the condensation reaction between benzaldehyde and 3-hydroxypyrrolidine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
2-(3-Hydroxypyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group on the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 2-(3-Hydroxypyrrolidin-1-yl)benzoic acid.
Reduction: 2-(3-Hydroxypyrrolidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Hydroxypyrrolidin-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3-Hydroxypyrrolidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity .
類似化合物との比較
Similar Compounds
4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde: Similar structure with a bromine substituent on the benzaldehyde ring.
5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde: Similar structure with a chlorine substituent on the benzaldehyde ring.
Uniqueness
2-(3-Hydroxypyrrolidin-1-yl)benzaldehyde is unique due to the presence of the hydroxyl group on the pyrrolidine ring, which can participate in specific interactions and reactions. This structural feature distinguishes it from other benzaldehyde derivatives and contributes to its distinct chemical and biological properties.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
2-(3-hydroxypyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H13NO2/c13-8-9-3-1-2-4-11(9)12-6-5-10(14)7-12/h1-4,8,10,14H,5-7H2 |
InChIキー |
NKYVQFPUDSRGKV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1O)C2=CC=CC=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


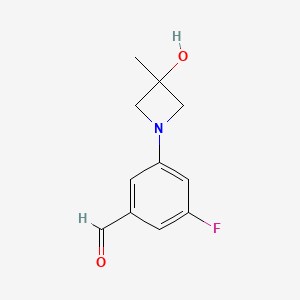

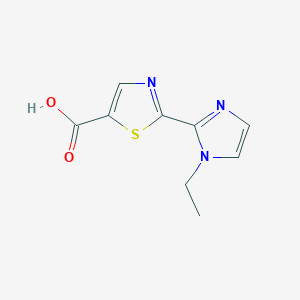
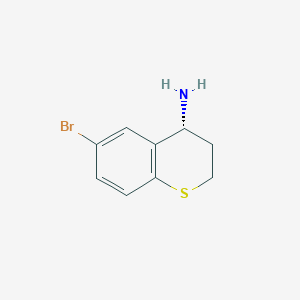
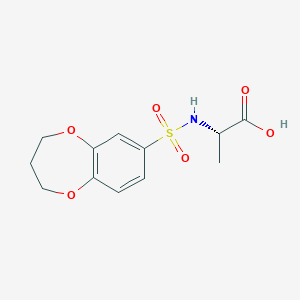
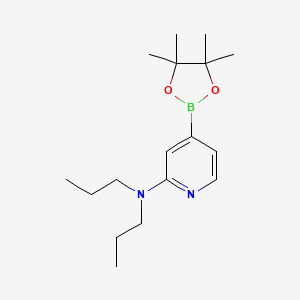
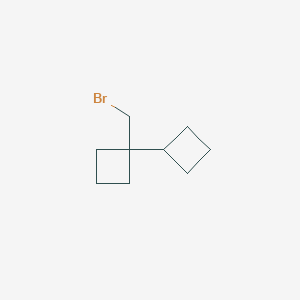
![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13176590.png)

